Adifyline
Description
Biological Significance of Adipose Tissue and Lipid Homeostasis
Adipose tissue, far from being an inert storage depot for lipids, is a highly complex and metabolically active organ crucial for systemic energy and glucose homeostasis. nih.govfrontiersin.orgijs.si Its primary role is to store excess energy as triglycerides during periods of nutritional surplus and to release fatty acids during times of energy deficit. ijs.si Beyond this fundamental function in energy balance, adipose tissue acts as a major endocrine organ. nih.govmcgill.ca It synthesizes and secretes a wide array of bioactive molecules known as adipokines, which include hormones, cytokines, and peptides like leptin and adiponectin. nih.govfrontiersin.orgresearchgate.net These molecules communicate with other organs, modulating a range of metabolic pathways and influencing processes such as appetite, insulin (B600854) sensitivity, and inflammation. nih.govfrontiersin.org
Lipid homeostasis, the maintenance of stable lipid levels, is critically dependent on the proper functioning of adipose tissue. researchgate.net By efficiently sequestering and releasing fatty acids, adipose tissue prevents the toxic accumulation of lipids in non-adipose tissues such as the liver and skeletal muscle, a condition known as lipotoxicity. researchgate.net Dysfunction of adipose tissue is a key factor in the development of metabolic disorders, including obesity and type 2 diabetes. nih.govresearchgate.net
Fundamentals of Adipogenesis: Cellular Differentiation and Lipid Accumulation Processes
Adipogenesis is the intricate, multi-step process through which new fat cells, or adipocytes, develop from precursor cells. researchgate.net This process is essential for the growth and maintenance of adipose tissue throughout life. Adipogenesis involves two principal phases: the commitment of multipotent mesenchymal stem cells (MSCs) to the adipocyte lineage, forming preadipocytes, and the subsequent terminal differentiation of these preadipocytes into mature, lipid-filled adipocytes. nih.govbohrium.comnewswise.com This differentiation is marked by significant morphological changes, where fibroblast-like precursor cells become spherical and begin to accumulate droplets of triglycerides. researchgate.net The entire process is governed by a complex cascade of transcription factors, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and members of the CCAAT/enhancer-binding protein (C/EBP) family, which orchestrate the expression of genes specific to the adipocyte phenotype. nih.govfrontiersin.org
The journey to a mature adipocyte begins when a mesenchymal stem cell (MSC), a type of adult stem cell capable of differentiating into various cell types like osteoblasts (bone cells) and chondrocytes (cartilage cells), commits to the adipocyte lineage. nih.govnewswise.comfrontiersin.org This commitment step restricts the cell's developmental potential, turning it into a preadipocyte, a progenitor cell destined to become an adipocyte. researchgate.net This lineage commitment is not a spontaneous event but is directed by specific signaling pathways and factors. While the precise in vivo triggers are still under intense investigation, research has identified key molecules that can initiate this process, highlighting the complexity of cellular fate determination. frontiersin.org
Once committed, growth-arrested preadipocytes, upon receiving the appropriate hormonal stimuli, re-enter the cell cycle for several rounds of cell division. pnas.orgresearchgate.netsemanticscholar.org This phase, known as mitotic clonal expansion (MCE), is considered a prerequisite for the final stage of differentiation for many adipocyte models. pnas.orgresearchgate.netnih.gov During MCE, there is a sequential activation of key cell cycle proteins and transcription factors. pnas.orgsemanticscholar.org
Following MCE, the cells exit the cell cycle and begin terminal differentiation. researchgate.netmdpi.com This final stage involves a dramatic increase in the expression of adipocyte-specific genes, orchestrated by the master regulators PPARγ and C/EBPα. nih.govmdpi.com These transcription factors work in concert to activate genes responsible for lipid metabolism, insulin sensitivity, and the accumulation of triglycerides, culminating in the formation of a mature, functional adipocyte. mdpi.com
Overview of Peptide Modulators in Adipose Biology Research
Peptides, which are short chains of amino acids, play a significant role as signaling molecules in regulating adipose tissue function. thetimes.com.auspandidos-publications.com In metabolic research, various peptides are studied for their ability to modulate adipogenesis, lipid metabolism, and the endocrine functions of fat cells. thetimes.com.aunih.gov For example, Neuropeptide Y (NPY) has been shown to promote adipogenesis, while Glucagon-like peptide-1 (GLP-1) can inhibit gene expression associated with differentiation in mature adipocytes. thetimes.com.auspandidos-publications.com Other peptide hormones, such as adropin and apelin, are known to control glucose and lipid metabolism. nih.gov Synthetic peptides are also valuable tools in research, designed to target specific interactions within adipocytes to study metabolic disorders. nih.gov These peptide modulators are instrumental in advancing the scientific understanding of how adipose tissue dynamics are controlled. thetimes.com.aunih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETZBTCJWHBFIG-JAAOUQFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400634-44-7 | |
| Record name | Acetyl-hexapeptide-38 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400634447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular and Cellular Mechanisms of Acetyl Hexapeptide 38 Action
Regulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) Expression
A key mechanism by which Acetyl Hexapeptide-38 influences adipogenesis and lipid accumulation is through the upregulation of PGC-1α expression. inci.guideabmole.comchemicalbook.com PGC-1α is a master regulator involved in cellular energy metabolism and mitochondrial biogenesis. inci.guidemdpi.comwikipedia.org
Transcriptional Activation of PGC-1α
Studies have demonstrated that Acetyl Hexapeptide-38 significantly increases the expression of PGC-1α mRNA in human subcutaneous preadipocytes. happi.compersonalcaremagazine.com For instance, treatment with Acetyl Hexapeptide-38 at concentrations of 0.1 mg/mL and 0.5 mg/mL resulted in increased PGC-1α expression by 25.6% and 61.1%, respectively, compared to non-treated differentiated cells. happi.compersonalcaremagazine.com This indicates that the peptide acts at the transcriptional level to enhance the production of PGC-1α. happi.compersonalcaremagazine.comchembk.com
Here is a summary of research findings on Acetyl Hexapeptide-38's effect on PGC-1α expression:
| Treatment Group | Acetyl Hexapeptide-38 Concentration | Increase in PGC-1α Expression (vs. non-treated differentiated cells) | Source |
| Human subcutaneous preadipocytes + Peptide | 0.1 mg/mL | 25.6% | happi.compersonalcaremagazine.com |
| Human subcutaneous preadipocytes + Peptide | 0.5 mg/mL | 61.1% | happi.compersonalcaremagazine.com |
| Preadipocyte culture experiment (after 10 days) | 0.5 mg/ml | 61.1% | chembk.com |
Synergistic Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling
PGC-1α functions as a coactivator for various nuclear receptors, including Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). inci.guidegoogle.comsigmaaldrich.com PPARγ is a key transcription factor that plays a critical role in adipocyte differentiation and lipid metabolism. researchgate.netdoc-developpement-durable.org While the direct synergistic interaction of Acetyl Hexapeptide-38 with PPARγ signaling is often implied through its effect on PGC-1α, research highlights that PGC-1α strongly induces the differentiation of preadipocytes into white adipocytes under the influence of PPARγ. google.com This suggests that the upregulation of PGC-1α by Acetyl Hexapeptide-38 likely enhances the transcriptional activity of PPARγ, thereby promoting adipogenesis and lipid storage. inci.guidegoogle.com
Mechanisms Driving Adipocyte Differentiation
Acetyl Hexapeptide-38 has been shown to promote adipocyte differentiation from subcutaneous preadipocytes. inci.guideechemi.comchemicalbook.com This process involves the maturation of preadipocytes into mature adipocytes capable of storing lipids. happi.compersonalcaremagazine.com
Enhancement of Preadipocyte Maturation
By stimulating PGC-1α expression, Acetyl Hexapeptide-38 contributes to the enhancement of preadipocyte maturation. echemi.comhappi.compersonalcaremagazine.com Increased levels of PGC-1α are associated with increased adipocyte maturation and, consequently, local volume. happi.com The peptide's ability to upregulate this key coactivator facilitates the complex process by which less-differentiated preadipocytes develop into functional adipocytes. inci.guideechemi.com
Promotion of Lipid Droplet Formation within Adipocytes
A hallmark of mature adipocytes is their capacity to accumulate triglycerides, which are stored in intracellular lipid droplets. happi.compersonalcaremagazine.com Acetyl Hexapeptide-38 has been demonstrated to enhance lipid accumulation within adipocytes. chemicalbook.comhappi.compersonalcaremagazine.com Studies using reagents like AdipoRed, which detect intracellular lipid droplets, have shown increased lipid accumulation in adipocytes derived from preadipocytes treated with Acetyl Hexapeptide-38 compared to non-treated cells. happi.compersonalcaremagazine.com
Here are some research findings on Acetyl Hexapeptide-38's effect on lipid accumulation:
| Treatment Group | Acetyl Hexapeptide-38 Concentration | Increase in Lipid Accumulation (vs. non-treated differentiated cells) | Source |
| Adipocytes from preadipocytes + Peptide | 0.1 mg/mL | 27.9% | happi.compersonalcaremagazine.com |
| Adipocytes from preadipocytes + Peptide | 0.5 mg/mL | 32.4% | happi.compersonalcaremagazine.com |
| Preadipocyte culture experiment (after 10 days) | 0.5 mg/ml | 32.4% | chembk.com |
This promotion of lipid droplet formation is a direct consequence of the peptide's influence on adipogenesis and the metabolic machinery involved in triglyceride synthesis and storage. chemicalbook.comhappi.compersonalcaremagazine.com
Impact on Intracellular Lipid Metabolism and Storage Dynamics
Acetyl Hexapeptide-38's effect on PGC-1α expression and subsequent adipocyte differentiation directly impacts intracellular lipid metabolism and storage dynamics. inci.guidechemicalbook.com By stimulating adipogenesis, the peptide enhances the capability of healthy mature adipocytes to store lipids in white adipose tissue. inci.guidechemicalbook.com This leads to increased lipid accumulation and volume growth in adipose tissue. creative-peptides.comhzrebtech.com The peptide promotes a positive growing tendency in local fat accumulation, contributing to desired volume changes in specific areas. happi.compersonalcaremagazine.com
Influence on Lipid Storage Capacity in Adipose Cells
Acetyl Hexapeptide-38 has been shown to significantly enhance lipid accumulation in adipocytes derived from human subcutaneous preadipocytes. In vitro studies have demonstrated an increase in intracellular lipid droplets following treatment with the peptide. omizzur.comhappi.comalfaspa.uascribd.com This increased lipid storage capacity contributes to the observed increase in adipose tissue volume in targeted areas. omizzur.comechemi.commobelbiochem.comhappi.comsxytorganic.comalfaspa.uadaltosur.comhzrebtech.compersonalcaremagazine.combeautylabthestore.gr
Data from in vitro studies on human subcutaneous preadipocytes illustrate this effect:
| Treatment Concentration (mg/mL) | Increase in PGC-1α mRNA Expression (%) (vs. non-treated differentiated cells) | Increase in Lipid Accumulation (%) (vs. non-treated differentiated cells) |
| 0.1 | 25.6 happi.compersonalcaremagazine.com | 27.9 happi.comscribd.compersonalcaremagazine.com |
| 0.5 | 61.1 omizzur.comechemi.comhappi.comchemicalbook.comsxytorganic.comalfaspa.uadaltosur.compersonalcaremagazine.comchembk.com | 32.4 omizzur.comechemi.comhappi.comchemicalbook.comalfaspa.uascribd.compersonalcaremagazine.comchembk.com |
This data indicates a dose-dependent increase in both PGC-1α expression and lipid accumulation in response to Acetyl Hexapeptide-38 treatment. omizzur.comhappi.compersonalcaremagazine.com
Associated Cellular Energetic Pathways
PGC-1α is a key regulator of cellular energy metabolism, influencing processes such as mitochondrial biogenesis and oxidative phosphorylation. medchemexpress.com The ability of Acetyl Hexapeptide-38 to upregulate PGC-1α expression suggests an interplay with these energetic pathways within adipose cells. inci.guideomizzur.comechemi.comchemicalbook.comsxytorganic.com
Interplay with Cellular Energy Metabolism
By increasing PGC-1α levels, Acetyl Hexapeptide-38 can influence the metabolic activity of adipocytes. PGC-1α is involved in coordinating the expression of genes related to glucose and fatty acid metabolism. medchemexpress.com While the primary observed effect of Acetyl Hexapeptide-38 is increased lipid storage, the broader role of PGC-1α in energy homeostasis suggests potential downstream effects on how these stored lipids are mobilized and utilized for energy when needed by the body. happi.compersonalcaremagazine.com
Potential Connections to Mitochondrial Biogenesis
PGC-1α is recognized as a master regulator of mitochondrial biogenesis, the process by which new mitochondria are formed. medchemexpress.comgoogle.comaging-us.com Increased PGC-1α expression is associated with an increase in mitochondrial content and activity. medchemexpress.comaging-us.comnih.govmdpi.com Given that Acetyl Hexapeptide-38 stimulates PGC-1α expression, it is plausible that it could also promote mitochondrial biogenesis within adipocytes. sxytorganic.com An increase in mitochondria could enhance the capacity for fatty acid oxidation, although the net effect observed with Acetyl Hexapeptide-38 is increased lipid accumulation, suggesting that the drive for storage outweighs potential increases in oxidative metabolism under the tested conditions. omizzur.comhappi.compersonalcaremagazine.com Further research specifically investigating the impact of Acetyl Hexapeptide-38 on mitochondrial biogenesis markers and activity in adipocytes would be necessary to fully elucidate this potential connection.
Pre Clinical Investigations of Acetyl Hexapeptide 38 in Adipose Tissue Research
In Vitro Model Systems for Adipogenesis Studies
In vitro models provide a controlled environment to study the complex process of adipogenesis and the impact of specific compounds like Acetyl Hexapeptide-38. These models allow for detailed observation and quantification of cellular changes during differentiation.
Human subcutaneous preadipocytes are a key in vitro model system used to investigate the effects of compounds on adipogenesis myskinrecipes.compersonalcaremagazine.comdaltosur.comscribd.com. These primary cells, isolated from subcutaneous adipose tissue, represent the precursor cells that differentiate into mature adipocytes. Culturing these cells allows researchers to induce adipogenesis under defined conditions and assess the influence of Acetyl Hexapeptide-38 on this process. Preadipocytes are typically incubated in growth medium and then switched to a differentiation medium to trigger their maturation into adipocytes myskinrecipes.comdaltosur.comscribd.com.
Assessing the differentiation of preadipocytes into adipocytes involves evaluating key markers and cellular changes that occur during this process. Several methodologies are employed to quantify the extent of adipogenesis in the presence of Acetyl Hexapeptide-38.
A primary characteristic of adipocyte differentiation is the accumulation of intracellular lipids, stored in lipid droplets. Staining techniques are widely used to quantify this lipid accumulation. AdipoRed™ reagent is one such hydrophilic solution that becomes fluorescent in hydrophobic environments, facilitating the detection and quantification of intracellular lipid droplets myskinrecipes.compersonalcaremagazine.comhappi.com. By measuring the fluorescence intensity, researchers can assess the amount of lipid stored within the differentiated cells. Studies have shown that Acetyl Hexapeptide-38 treatment leads to an increase in lipid storage compared to untreated cells myskinrecipes.compersonalcaremagazine.comdaltosur.comscribd.comhappi.comomizzur.comchemicalbook.comchembk.com. For instance, at a concentration of 0.5 mg/mL, Acetyl Hexapeptide-38 demonstrated a 32.4% increase in lipid storage versus non-treated differentiated cells myskinrecipes.compersonalcaremagazine.comscribd.comhappi.com. Another common staining method is Oil Red O staining, which specifically stains neutral lipids within adipocytes, allowing for visual and quantitative assessment of differentiation google.comscribd.comnih.gov.
Detailed Research Findings on Lipid Accumulation:
| Treatment Group | Concentration (mg/mL) | Increase in Lipid Storage vs. Control (%) | Reference |
| Acetyl Hexapeptide-38 | 0.1 | 27.9 | myskinrecipes.compersonalcaremagazine.comscribd.comhappi.com |
| Acetyl Hexapeptide-38 | 0.5 | 32.4 | myskinrecipes.compersonalcaremagazine.comdaltosur.comscribd.comhappi.comomizzur.comchemicalbook.comchembk.com |
| Note: Control refers to non-treated differentiated cells. |
(Data presented in a standard table format. Interactive features would allow for sorting and filtering.)
Beyond quantification, microscopic analysis provides insights into the morphology and distribution of lipid droplets within differentiating and mature adipocytes myskinrecipes.com. Researchers can visually examine the size, number, and cellular localization of lipid droplets to further characterize the effects of Acetyl Hexapeptide-38 on adipocyte maturation mdpi.comnih.govnih.govzen-bio.comsemanticscholar.org. While specific detailed findings on morphological changes induced by Acetyl Hexapeptide-38 in the provided search results are limited, the methodology is a standard practice in adipogenesis studies to complement quantitative staining data.
Molecular techniques are crucial for understanding the underlying mechanisms by which Acetyl Hexapeptide-38 influences adipogenesis, particularly by examining changes in gene expression related to adipocyte differentiation.
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a widely used technique to measure the mRNA expression levels of specific genes involved in adipogenesis myskinrecipes.compersonalcaremagazine.comdaltosur.comscribd.comnih.govresearchgate.netqiagen.comnih.gov. By analyzing the expression of key adipogenic markers, researchers can determine how Acetyl Hexapeptide-38 affects the genetic programming that drives preadipocyte differentiation. A key target gene consistently highlighted in the context of Acetyl Hexapeptide-38 is Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) myskinrecipes.compersonalcaremagazine.comdaltosur.comscribd.comhappi.comomizzur.comchemicalbook.comchembk.comgoogle.commobelbiochem.comscribd.com. PGC-1α is a crucial regulator of energy metabolism and plays a central role in adipogenic activity daltosur.comhappi.comomizzur.comchemicalbook.comchembk.comgoogle.commobelbiochem.comscribd.com. Studies have shown that Acetyl Hexapeptide-38 significantly upregulates the expression of PGC-1α mRNA myskinrecipes.compersonalcaremagazine.comdaltosur.comscribd.comomizzur.comchemicalbook.comchembk.com.
Detailed Research Findings on PGC-1α Expression:
| Treatment Group | Concentration (mg/mL) | Increase in PGC-1α mRNA Expression vs. Control (%) | Reference |
| Acetyl Hexapeptide-38 | 0.1 | 25.6 | myskinrecipes.compersonalcaremagazine.comscribd.com |
| Acetyl Hexapeptide-38 | 0.5 | 61.1 | myskinrecipes.compersonalcaremagazine.comdaltosur.comscribd.comomizzur.comchemicalbook.comchembk.com |
| Note: Control refers to non-treated differentiated cells. |
(Data presented in a standard table format. Interactive features would allow for sorting and filtering.)
Other adipogenic markers commonly assessed using RT-PCR in adipogenesis studies include PPARγ, C/EBPα, and FABP4 nih.govresearchgate.netqiagen.com. The upregulation of PGC-1α by Acetyl Hexapeptide-38 suggests a mechanism by which the peptide promotes adipocyte differentiation and lipid accumulation daltosur.comhappi.comomizzur.comchemicalbook.comchembk.comgoogle.commobelbiochem.comscribd.com.
Molecular Biological Techniques for Gene Expression Analysis
Immunoblotting for Protein Expression Levels
A primary protein target identified in studies of Acetyl Hexapeptide-38 is Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α). PGC-1α is a transcriptional coactivator that plays a crucial role in regulating cellular energy metabolism and is a key driver of adipogenesis, the process by which preadipocytes differentiate into mature adipocytes capable of storing lipids.
Research findings indicate that Acetyl Hexapeptide-38 stimulates the expression of PGC-1α in adipose tissue-related cellular models. Studies utilizing techniques to assess gene and protein expression have reported a significant increase in PGC-1α levels following treatment with the peptide. For instance, an increase of 61.1% in PGC-1α expression was observed in differentiated preadipocytes treated with Acetyl Hexapeptide-38 at a concentration of 0.5 mg/mL over a period of 10 days or in differentiated cells. This upregulation of PGC-1α is considered a key mechanism through which Acetyl Hexapeptide-38 promotes adipogenesis and enhances the capacity of adipocytes to accumulate lipids, contributing to an increase in tissue volume.
While detailed, raw immunoblotting data such as band intensity values normalized to loading controls from specific experiments were not available in the consulted sources, the reported quantitative increase in PGC-1α expression is a direct finding derived from studies investigating the peptide's effects on protein levels, a process for which immunoblotting is a relevant analytical tool.
The following table summarizes the reported effect of Acetyl Hexapeptide-38 on PGC-1α protein expression based on available research findings:
| Protein Target | Effect of Acetyl Hexapeptide-38 Treatment | Magnitude of Change | Study Model / Conditions (if specified) |
| PGC-1α | Increased Expression | +61.1% | Differentiated preadipocytes / 0.5 mg/mL Acetyl Hexapeptide-38 / 10 days or differentiated cells |
This observed increase in PGC-1α expression levels, as detected and quantified in pre-clinical studies, underscores the peptide's mechanism of action in promoting adipogenesis and lipid storage within adipose tissue.
Solid-Phase Peptide Synthesis (SPPS) Protocols
SPPS protocols involve a cyclical process of deprotection and coupling steps to build the peptide chain from the C-terminus to the N-terminus. biosynth.compeptide.comwikipedia.orgwvu.edu
Selection and Activation of Solid Support Resins (e.g., Wang or Rink Amide Resins)
The choice of solid support resin is crucial in SPPS as it serves as the anchor for the growing peptide chain and influences the final cleavage conditions and the peptide's C-terminus. appliedpolytech.combiosynth.com Wang resin is a common choice for synthesizing peptides with a free C-terminal carboxyl group. appliedpolytech.comaltabioscience.comsigmaaldrich.com It is a polystyrene-based resin cross-linked with divinylbenzene, featuring an ester linkage to a phenolic hydroxyl group where the first amino acid is attached. altabioscience.com Rink Amide resin is typically used for synthesizing peptides with a C-terminal amide group. appliedpolytech.comaltabioscience.comsigmaaldrich.com Since Acetyl Hexapeptide-38 has a free C-terminal carboxyl group (Ac-Ser-Val-Val-Val-Arg-Thr-OH), Wang resin is the appropriate choice for its synthesis. creative-peptides.com The resin needs to be compatible with the chosen protecting group strategy, such as Fmoc chemistry. altabioscience.com Resin particle size can affect synthesis efficiency, with smaller particles potentially improving reaction rates due to higher surface area and better reagent diffusion. altabioscience.com
Amino Acid Coupling Strategies and Reagents
Peptide bond formation, or coupling, involves activating the carboxyl group of the incoming amino acid to react with the free amino group of the resin-bound peptide chain. wikipedia.orgbachem.com This step is critical for the success of the synthesis, and high coupling yields are essential to minimize the formation of truncated sequences. wikipedia.orgiris-biotech.de
Application of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) are frequently used coupling reagents in SPPS. wikipedia.orgbachem.com DIC is preferred over dicyclohexylcarbodiimide (B1669883) (DCC) in SPPS because the resulting urea (B33335) byproduct from DIC is more soluble and easier to wash away from the solid support. wikipedia.orgbachem.com The coupling reaction mediated by carbodiimides proceeds via the formation of a reactive O-acylisourea intermediate. wikipedia.orgnih.gov
The addition of coupling additives, such as 1-Hydroxybenzotriazole (HOBt), is strongly recommended when using carbodiimides. wikipedia.orgbachem.comnih.gov HOBt reacts with the O-acylisourea to form a more stable and less reactive OBt active ester. nih.gov While less reactive than the O-acylisourea, the OBt ester helps to enhance the coupling reaction efficiency, reduce side reactions like racemization of the activated amino acid, and minimize the formation of undesired byproducts such as N-acyl ureas. wikipedia.orgbachem.comnih.gov The combination of DIC and HOBt is a widely used and effective coupling method in Fmoc-based SPPS. wikipedia.orgbachem.compeptide.com The reagents are typically used in excess relative to the resin-bound amino group to drive the reaction to completion. wikipedia.orgiris-biotech.depeptide.com
Sequential Addition of Amino Acid Residues (Serine, Valine, Arginine, Threonine)
The sequence of Acetyl Hexapeptide-38 is Ac-Ser-Val-Val-Val-Arg-Thr-OH. In SPPS, the peptide chain is assembled sequentially starting from the C-terminus. Therefore, the first amino acid attached to the resin is Threonine (Thr), followed by Arginine (Arg), then three consecutive Valine (Val) residues, and finally Serine (Ser). The N-terminal acetylation is performed after the last amino acid (Serine) has been coupled.
Each amino acid addition involves a cycle of deprotection of the Nα-amino group of the resin-bound peptide chain, followed by the coupling of the next Fmoc-protected amino acid. biosynth.compeptide.comwikipedia.org Side chains of amino acids like Serine, Threonine, and Arginine must be protected with suitable orthogonal protecting groups that are stable during the Fmoc deprotection and coupling steps but can be removed later during the final cleavage from the resin. bachem.comwvu.edu For example, Serine and Threonine hydroxyl groups are commonly protected with tert-butyl (tBu) groups, and the guanidine (B92328) group of Arginine is often protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group in Fmoc chemistry. bachem.comnih.gov
The sequential addition involves:
Coupling of Fmoc-Thr(tBu)-OH to the Wang resin.
Fmoc deprotection.
Coupling of Fmoc-Arg(Pbf)-OH.
Fmoc deprotection.
Coupling of Fmoc-Val-OH.
Fmoc deprotection.
Coupling of Fmoc-Val-OH.
Fmoc deprotection.
Coupling of Fmoc-Val-OH.
Fmoc deprotection.
Coupling of Fmoc-Ser(tBu)-OH.
Fmoc deprotection.
N-terminal acetylation.
Cleavage from the resin and side-chain deprotection.
Monitoring of each coupling step is important to ensure the reaction is complete and minimize the formation of deletion sequences. iris-biotech.de Techniques like the ninhydrin (B49086) test can be used to detect the presence of free amino groups on the resin, indicating incomplete coupling. iris-biotech.depeptide.com
Protecting Group Chemistry
Protecting groups are essential in peptide synthesis to selectively block reactive functional groups on the amino acids and the growing peptide chain, preventing unwanted reactions during the coupling steps. bachem.com In Fmoc-based SPPS, the Nα-amino group of each incoming amino acid is protected with the Fmoc group. biosynth.combachem.compeptide.com Side-chain functional groups are protected with groups that are stable to the conditions used for Fmoc removal but cleavable under different conditions, typically acidic conditions used for final cleavage from the resin. bachem.comwvu.edu
Fluorenylmethyloxycarbonyl (Fmoc) Deprotection Procedures
The Fmoc group is a base-labile protecting group that is removed in each cycle to expose the free N-terminal amino group for the next amino acid coupling. biosynth.combachem.compeptide.com The deprotection proceeds via a two-step mechanism initiated by a mild base, typically a secondary amine like piperidine (B6355638). peptide.comnih.govembrapa.brresearchgate.net The base abstracts an acidic proton from the fluorene (B118485) ring system, leading to a β-elimination reaction. peptide.comnih.govembrapa.br This elimination releases carbon dioxide and a highly reactive intermediate called dibenzofulvene (DBF). peptide.comnih.govembrapa.br The secondary amine base then rapidly traps the DBF intermediate, forming a stable adduct and driving the deprotection reaction to completion. peptide.comnih.gov
A common procedure for Fmoc deprotection involves treating the peptidyl-resin with a solution of piperidine (typically 20% v/v) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). peptide.comnih.govrsc.org The deprotection is usually performed for a short time, often repeated once or twice to ensure complete removal of the Fmoc group. embrapa.brrsc.orguniversiteitleiden.nl After deprotection, the resin is thoroughly washed with the solvent to remove the piperidine-DBF adduct and excess base, leaving the free N-terminal amino group ready for the next coupling step. peptide.comembrapa.br The efficiency of Fmoc removal can be monitored, for instance, by UV/Vis spectroscopy by quantifying the dibenzofulvene-piperidine adduct released into the solution. iris-biotech.de
Data Tables
While specific quantitative data on the synthesis yield or purity of Acetyl Hexapeptide-38 using the described methods were not found in the search results, general principles and data related to SPPS efficiency and monitoring can be presented.
| SPPS Step | Key Reagents/Conditions | Purpose | Monitoring Method (Examples) | Expected Yield (per step) |
| Fmoc Deprotection | 20% Piperidine in DMF or NMP | Removal of Nα-Fmoc group to expose free amine | UV/Vis spectroscopy (DBF adduct), Kaiser test (qualitative) iris-biotech.de | >98% iris-biotech.de |
| Amino Acid Coupling | Fmoc-AA-OH, DIC, HOBt, Solvent (DMF) | Formation of peptide bond between activated amino acid and free amine | Kaiser test (qualitative), Ninhydrin test (qualitative) iris-biotech.depeptide.com | >99% (desired for high overall yield) wikipedia.orgiris-biotech.de |
| Washing | Solvent (e.g., DMF, DCM) | Removal of excess reagents, byproducts, and deprotection adducts | - | N/A |
Detailed Research Findings
Research findings highlight the importance of optimizing SPPS conditions to maximize coupling efficiency and minimize side reactions. For example, the combination of DIC and HOBt is known to be effective in suppressing racemization during coupling. wikipedia.orgbachem.com Studies on Fmoc deprotection have investigated alternative bases to piperidine to reduce potential side reactions like aspartimide formation, although piperidine remains widely used. nih.govresearchgate.net Ensuring complete deprotection and coupling in each cycle is paramount, as incomplete reactions lead to the formation of undesirable deletion sequences, complicating downstream purification and reducing the yield of the target peptide. wikipedia.orgiris-biotech.de The efficiency of these steps is particularly critical for the synthesis of longer peptides. altabioscience.com
Peptide Cleavage from Resin and Side-Chain Deprotection
Following the elongation of the peptide chain on the solid support, the final steps in SPPS involve cleaving the synthesized peptide from the resin and simultaneously removing the temporary and permanent protecting groups from the amino acid side chains. rsc.orggoogle.com This process is crucial to obtain the free, functional peptide. sigmaaldrich.com
Utilization of Trifluoroacetic Acid (TFA)-based Cocktails
The cleavage and deprotection steps in Fmoc-based SPPS are most frequently carried out using acidic conditions, typically involving a cleavage cocktail based on trifluoroacetic acid (TFA). rsc.orgsigmaaldrich.comvapourtec.combachem.com TFA is a strong organic acid widely used in organic chemistry due to its volatility, solubility in organic solvents, and acidic strength. fishersci.se
TFA-based cocktails serve to sever the linker attaching the peptide to the resin and remove acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group commonly used for serine, threonine, aspartic acid, and glutamic acid residues, and the trityl (Trt) group used for histidine, glutamine, and asparagine. sigmaaldrich.comiris-biotech.de However, the highly reactive cationic species generated during this acidic treatment from the protecting groups and resin linkers can potentially react with certain amino acid residues containing nucleophilic functional groups, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side reactions and modifications of the peptide. google.comsigmaaldrich.comvapourtec.com
To mitigate these side reactions, scavengers are included in the TFA cleavage cocktail. google.comsigmaaldrich.comvapourtec.com These scavengers are nucleophilic reagents that trap the reactive cationic species, preventing them from reacting with the peptide chain. google.comsigmaaldrich.com A common and effective cleavage mixture for many peptide sequences is TFA/water/triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. google.comsigmaaldrich.com TIS acts as a scavenger in this cocktail. google.comsigmaaldrich.com The cleavage reaction is typically performed for a specific duration, for instance, 3 hours, after which the crude peptide is often precipitated in a cold non-solvent like diethyl ether, centrifuged, and then lyophilized.
The efficiency of the cleavage reaction can be influenced by factors such as the type of linker used to attach the peptide to the resin, the nature of the side-chain protecting groups, and the amino acid sequence itself. google.comthermofisher.com Thorough washing and drying of the peptide-resin prior to cleavage are important to remove residual synthesis solvents like DMF, which could negatively impact the TFA-acidolysis. sigmaaldrich.com The amount of cleavage cocktail used should be sufficient to properly swell the resin. thermofisher.com
Strategies for Industrial-Scale Production
The increasing demand for peptides in various applications, including cosmetics and therapeutics, has driven the development of strategies for their industrial-scale production. rsc.orgplasticsurgerykey.comteknoscienze.compeptidejymed.com While solution-phase synthesis can be suitable for short peptides, SPPS is generally the preferred method for the synthesis of a wide range of peptides, including those required on a larger scale, due to its simplicity and amenability to automation. rsc.orgcreative-peptides.complasticsurgerykey.com
Implementation of Automated Peptide Synthesizers
Industrial production of peptides like Acetyl Hexapeptide-38 often employs automated peptide synthesizers. creative-peptides.com These systems automate the repetitive steps of the SPPS cycle, such as deprotection, amino acid coupling, and washing, ensuring reproducibility and efficiency. rsc.orgcreative-peptides.compeptisystems.com Automated synthesizers are available in various scales, from laboratory to large-scale manufacturing, capable of producing peptides from milligram to multi-kilogram or even metric ton quantities per year. peptisystems.comchemicalbook.compeptisystems.com Advanced automated synthesizers utilize technologies like flow-through column technology and precise pump systems to enhance control and efficiency. peptisystems.compeptisystems.com
Optimization of Reaction Parameters for Reproducibility and Yield
Optimizing reaction parameters is critical for maximizing yield and purity in peptide synthesis, particularly at industrial scale. creative-peptides.comgyrosproteintechnologies.com Key parameters include reaction time, reagent concentration, temperature, and mixing. creative-peptides.comchemrxiv.org
Flow Chemistry Approaches
Flow chemistry is an increasingly adopted strategy in solid-phase peptide synthesis, particularly for industrial scale. rsc.orgteknoscienze.compeptisystems.comvapourtec.com In flow chemistry, reagents are continuously pumped through a reactor containing the solid support (resin). rsc.orgvapourtec.com This approach offers several advantages, including improved reaction control, faster reaction times, reduced solvent consumption, and enhanced throughput compared to traditional batch synthesis. rsc.orgvapourtec.compeptisystems.compeptisystems.com Continuous flow allows for precise control of reaction conditions and efficient removal of excess reagents and by-products through continuous washing. rsc.orgvapourtec.com Fast flow SPPS (FF-SPPS) has been shown to achieve high reaction efficiency by applying uniform heating and controlling the movement of resin beads. teknoscienze.com This can lead to faster synthesis times and improved crude purity. teknoscienze.comvapourtec.com Flow chemistry also facilitates linear scale-up, allowing for the transfer of optimized conditions from smaller scale to large-scale production with consistent results. teknoscienze.compeptisystems.comvapourtec.com
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Acetyl Hexapeptide-38 | 155801571 |
| Trifluoroacetic Acid (TFA) | 6422 |
| Triisopropylsilane (TIS) | 17438 |
| Piperidine | 8082 |
| N,N-Dimethylformamide (DMF) | 8057 |
| Diethyl ether | 3083 |
Note: PubChem CID for Triisopropylsilane (TIS), Piperidine, N,N-Dimethylformamide (DMF), and Diethyl ether were obtained through additional searches to complete the table as these compounds were mentioned in the context of the synthesis and cleavage procedures.## The Chemical Synthesis of Adifyline (Acetyl Hexapeptide-38)
Acetyl Hexapeptide-38, commercially known as this compound, is a synthetic peptide characterized by the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2. nih.govmedchemexpress.com This hexapeptide features an acetyl group at its N-terminus and an amide group at its C-terminus, modifications that enhance its stability. With a molecular formula of C30H55N9O10 and a molecular weight of approximately 701.8 g/mol , Acetyl Hexapeptide-38 holds the CAS registry number 1400634-44-7. nih.govcenmed.com Its synthesis primarily relies on Solid-Phase Peptide Synthesis (SPPS), a robust technique widely applied in peptide manufacturing. rsc.orgcreative-peptides.complasticsurgerykey.com
Synthetic Methodologies for Acetyl Hexapeptide 38
Strategies for Industrial-Scale Production
The growing demand for peptides in various industries necessitates efficient strategies for their production on a larger scale. rsc.orgplasticsurgerykey.comteknoscienze.compeptidejymed.com While solution-phase synthesis is an option for shorter peptides, SPPS is generally favored for the industrial-scale synthesis of a broader range of peptides due to its inherent simplicity and suitability for automation. rsc.orgcreative-peptides.complasticsurgerykey.com
Industrial production of peptides like Acetyl Hexapeptide-38 frequently utilizes automated peptide synthesizers. creative-peptides.com These systems automate the repetitive synthesis cycles, including deprotection, amino acid coupling, and washing steps, which is crucial for ensuring reproducibility and efficiency in large-scale manufacturing. rsc.orgcreative-peptides.compeptisystems.com Automated synthesizers are available in various capacities, ranging from laboratory-scale to systems capable of producing multi-kilogram to metric ton quantities annually. peptisystems.comchemicalbook.compeptisystems.com Modern automated synthesizers often incorporate advanced features such as flow-through column technology and precise pumping systems to enhance control and optimize the synthesis process. peptisystems.compeptisystems.com
Optimizing reaction parameters is paramount for achieving high yields and purity in peptide synthesis, particularly when scaling up to industrial levels. creative-peptides.comgyrosproteintechnologies.com Key parameters requiring careful control and optimization include reaction time, reagent concentrations, temperature, and mixing. creative-peptides.comchemrxiv.org
Flow chemistry is an increasingly adopted methodology in solid-phase peptide synthesis, particularly for industrial-scale production. rsc.orgteknoscienze.compeptisystems.comvapourtec.com This approach involves continuously pumping reagents through a reactor packed with the solid support resin. rsc.orgvapourtec.com Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, faster reaction times, reduced solvent usage, and increased throughput. rsc.orgvapourtec.compeptisystems.compeptisystems.com The continuous flow of reagents allows for precise management of reaction conditions and efficient removal of excess reagents and by-products through continuous washing steps. rsc.orgvapourtec.com Fast flow SPPS (FF-SPPS) has demonstrated high reaction efficiency through uniform heating and controlled resin bead movement. teknoscienze.com This can result in faster synthesis times and improved crude purity. teknoscienze.comvapourtec.com Furthermore, flow chemistry facilitates linear scale-up, enabling the seamless transfer of optimized synthesis conditions from a smaller scale to large-scale manufacturing while maintaining consistent results. teknoscienze.compeptisystems.comvapourtec.com
Analytical Characterization Techniques in Acetyl Hexapeptide 38 Research
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are fundamental in peptide analysis for separating components within a sample, allowing for the assessment of purity and confirmation of identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of Acetyl Hexapeptide-38. By separating the peptide from impurities based on their interactions with a stationary phase and a mobile phase, HPLC provides a quantitative measure of the target peptide's abundance relative to other components in the sample. Purity is typically assessed by integrating the peak area corresponding to Acetyl Hexapeptide-38 and comparing it to the total area of all peaks in the chromatogram. Purity levels for Acetyl Hexapeptide-38 are often reported as ≥95.0% or ≥98.0% by HPLC. zhishangchem.comgtpeptide.comhoelzel-biotech.comomizzur.com
Reverse-phase HPLC (RP-HPLC) is the predominant mode used for peptide analysis, including Acetyl Hexapeptide-38. This technique utilizes a non-polar stationary phase and a polar mobile phase. C18 columns, featuring an octadecylsilane (B103800) functional group bonded to a silica (B1680970) support, are commonly employed in RP-HPLC for peptides due to their ability to retain peptides based on their hydrophobicity. biotage.comresearchgate.nethplc.eu The interaction between the non-polar C18 stationary phase and the non-polar regions of the peptide allows for effective separation.
Gradient elution is essential in RP-HPLC for separating peptides with varying degrees of hydrophobicity. This involves gradually changing the composition of the mobile phase over time, typically by increasing the concentration of the organic solvent (e.g., acetonitrile) in an aqueous buffer. hplc.euchromatographyonline.com A common mobile phase system for peptide analysis involves using acetonitrile (B52724) as the organic modifier and an acidic aqueous buffer (e.g., containing trifluoroacetic acid - TFA) as the aqueous phase. hplc.eu The gradient starts with a high percentage of the aqueous phase (low organic) to retain the peptide on the C18 column, and the organic solvent concentration is increased to elute the peptide and any impurities based on their hydrophobicity. The specific gradient profile (initial and final organic percentages, gradient slope, and duration) is optimized to achieve adequate separation and resolution of the target peptide peak from related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify and quantify residual solvents in Acetyl Hexapeptide-38 samples. shimadzu.co.krthermofisher.comptfarm.pl Residual solvents are organic volatile impurities that may remain from the synthesis or purification process. thermofisher.comptfarm.pl GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer detects and identifies these compounds based on their mass-to-charge ratio (m/z) fragmentation pattern. Headspace GC-MS is a common approach for residual solvent analysis, where the volatile compounds in the sample headspace are injected into the GC system. thermofisher.comptfarm.pl This method is effective for ensuring that residual solvent levels in the final Acetyl Hexapeptide-38 product are within acceptable limits, often specified in quality control standards. shimadzu.co.krthermofisher.com For example, residual solvents like Dimethylformamide (DMF) may be monitored using GC-MS, with typical limits set at ≤500 ppm.
Mass Spectrometry (MS) for Molecular Weight and Structural Validation
Mass Spectrometry (MS) provides crucial information about the molecular weight and structure of Acetyl Hexapeptide-38. It measures the mass-to-charge ratio of ions, allowing for the determination of the peptide's molecular mass and providing insights into its amino acid sequence and modifications.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing peptides and other biomolecules. researchgate.netcir-safety.orgnih.gov ESI produces ions directly from a liquid solution, making it compatible with HPLC (LC-MS). aestheticcosmetology.com In ESI-MS, the peptide solution is sprayed through a charged needle, creating charged droplets that evaporate, leaving behind charged peptide ions. These ions are then directed into a mass analyzer to determine their mass-to-charge ratios.
For Acetyl Hexapeptide-38, ESI-MS is used to:
Validate the molecular weight: The measured mass-to-charge ratio of the protonated molecule ([M+H]+) or other adducts is compared to the theoretical molecular weight of Acetyl Hexapeptide-38 (C30H55N9O10, theoretical molecular weight 701.8 g/mol or C30H55N9O9, theoretical molecular weight 700.8 g/mol ). chemscene.com Observed [M+H]+ values around 702.4 Da have been reported, which aligns with the theoretical mass.
Confirm structural integrity: Fragmentation of the peptide ions within the mass spectrometer (tandem MS or MS/MS) can provide fragment ions that reveal the amino acid sequence and confirm the presence of modifications like the N-terminal acetylation and C-terminal amidation. gtpeptide.commedchemexpress.com
Assess purity and identify impurities: ESI-MS coupled with LC (LC-ESI-MS) can identify co-eluting impurities from chromatographic separations by providing their molecular weights.
Stable isotopically labeled hexapeptides are sometimes used as internal standards in LC-MS/MS analysis to improve the accuracy of quantitation by correcting for matrix effects associated with ESI. researchgate.netcir-safety.org
Here is a summary of typical analytical findings for Acetyl Hexapeptide-38:
| Analytical Test | Specification/Finding | Method |
| Purity | ≥95.0% or ≥98.0% | HPLC |
| Molecular Weight ([M+H]+) | Observed ~702.4 Da (Theoretical ~701.8 or ~700.8 Da) | Mass Spectrometry (ESI-MS) |
| Residual Solvents (e.g., DMF) | ≤500 ppm | GC-MS |
| Peptide Content | ≥80.0% | HPLC/Other |
Note: Specific values may vary depending on the manufacturer and batch. zhishangchem.comgtpeptide.commobelbiochem.com
These analytical techniques collectively provide a comprehensive profile of Acetyl Hexapeptide-38, ensuring its quality and suitability for research and development purposes.
Amino Acid Analysis for Compositional Verification
Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of peptides and proteins nih.govusp.orgpearson.com. For Acetyl Hexapeptide-38, AAA is employed to verify that the constituent amino acids are present in the expected molar ratios, confirming its identity and purity vicihealthsciences.comjpt.com.
Hydrolysis Procedures for Constituent Amino Acids
Before amino acid analysis can be performed, the peptide bonds within Acetyl Hexapeptide-38 must be broken down to release the individual amino acids. This is typically achieved through hydrolysis. Acid hydrolysis is a common method, often involving the use of 6 M hydrochloric acid (HCl) nih.govusp.orgpearson.comthermofisher.comthieme-connect.de. The peptide sample is heated with the acid under vacuum or an inert atmosphere, such as nitrogen, to prevent oxidation of sensitive amino acids usp.orgthermofisher.comthieme-connect.de. Typical conditions involve heating at around 110°C for 18 to 24 hours nih.govusp.orgthieme-connect.de. The addition of phenol (B47542) to the hydrolysis solution can help protect certain amino acids, like tyrosine, from halogenation usp.org. After hydrolysis, the acid is removed, often by drying in vacuo, and the liberated amino acids are reconstituted in a suitable buffer for analysis nih.govthermofisher.com.
Quantification of Amino Acid Molar Ratios
Following hydrolysis, the released amino acids are separated and quantified. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), are commonly used for this purpose creative-proteomics.comnih.govpearson.com. Prior to separation, the amino acids may be derivatized with a chromophore or fluorophore to facilitate detection, although LC-MS can quantify non-derivatized amino acids nih.gov. The separated amino acids are detected, and their quantities are determined based on peak areas compared to known standards nih.govthermofisher.com.
For Acetyl Hexapeptide-38, which has a known sequence (Ac-Ser-Val-Val-Val-Arg-Thr-NH2) omizzur.comchemicalbook.com, the expected molar ratio of its constituent amino acids (Serine, Valine, Arginine, Threonine) can be predicted. Amino acid analysis verifies if the experimentally determined ratios match the theoretical ratios, indicating the correct composition of the synthesized peptide jpt.com. Deviations in the observed molar ratios from the theoretical values can suggest impurities, incomplete hydrolysis, or errors in synthesis.
Below is an illustrative table showing expected and hypothetical observed molar ratios for the amino acids in Acetyl Hexapeptide-38, based on its reported sequence:
| Amino Acid | Expected Molar Ratio | Hypothetical Observed Molar Ratio |
| Serine (Ser) | 1.0 | 0.98 |
| Valine (Val) | 3.0 | 2.95 |
| Arginine (Arg) | 1.0 | 1.01 |
| Threonine (Thr) | 1.0 | 0.99 |
Note: Hypothetical observed ratios are illustrative and would vary based on sample purity and analytical precision.
Detailed research findings using amino acid analysis on specific batches of Acetyl Hexapeptide-38 would involve presenting chromatograms, integration reports, and calculated molar ratios, along with statistical analysis of reproducibility and accuracy researchgate.net.
Spectroscopic Approaches
Spectroscopic methods are valuable tools for the characterization and quantification of peptides like Acetyl Hexapeptide-38, offering insights into their structure and concentration without necessarily breaking them down into constituent amino acids creative-proteomics.com.
Advanced Research Directions and Theoretical Perspectives for Acetyl Hexapeptide 38
Elucidation of Comprehensive Downstream Signaling Cascades Initiated by PGC-1α Activation
While it is understood that Acetyl Hexapeptide-38 increases PGC-1α expression, a comprehensive understanding of the complete downstream signaling cascades initiated by this activation in the context of adipogenesis is a critical area for future research. PGC-1α is a master transcriptional coactivator involved in regulating numerous metabolic pathways, including mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. oup.comfrontiersin.orgnih.govmedchemexpress.com
Activation of PGC-1α can trigger signaling cascades involving pathways such as PKA and p38 MAPK, which can lead to the phosphorylation and stabilization of PGC-1α itself. oup.comnih.gov PGC-1α also interacts with and co-activates various transcription factors, including PPARγ, PPARα, ERRα, FoxO1, HNF4α, and NRF1, to modulate the expression of genes involved in metabolic processes. nih.govnih.govfrontiersin.org
Future research should aim to map the specific downstream targets and pathways activated by Acetyl Hexapeptide-38-induced PGC-1α expression in adipocytes. This could involve detailed studies on the phosphorylation status of key proteins, the activation or repression of relevant transcription factors, and the resulting changes in the expression of genes related to lipid uptake, synthesis, storage, and adipocyte differentiation markers like PPARγ2, aP2, FAS, and perilipin. nih.gov Understanding these intricate cascades will provide a clearer picture of how Acetyl Hexapeptide-38 exerts its effects at a molecular level.
Investigation of Long-Term Cellular Homeostasis and Adipocyte Turnover Dynamics
Adipose tissue mass is regulated by the dynamic balance between adipocyte differentiation (hyperplasia), lipid storage within existing adipocytes (hypertrophy), and adipocyte cell death. mdpi.comresearchgate.net Research indicates that adipocyte turnover is a slow process in adults, and its rate may remain relatively constant throughout adult life, with changes in fat mass primarily resulting from variations in lipid removal from adipocytes. mdpi.com
Application of Systems Biology and Omics Approaches (e.g., Transcriptomics, Proteomics) to Map Cellular Responses
Applying systems biology approaches, such as transcriptomics and proteomics, can provide a comprehensive view of the cellular responses to Acetyl Hexapeptide-38 treatment. These technologies allow for the simultaneous analysis of thousands of genes (transcriptomics) or proteins (proteomics), offering insights into the complex molecular changes induced by the peptide. mdpi.commdpi.com
Transcriptomic analysis can reveal changes in gene expression profiles during adipocyte differentiation and lipid accumulation in the presence of Acetyl Hexapeptide-38. adiposetissue.org This can help identify novel genes and pathways regulated by the peptide beyond the known PGC-1α activation. Proteomic studies can complement transcriptomics by identifying changes in protein abundance and post-translational modifications, providing a more direct measure of functional changes within the cells. mdpi.commdpi.comki.se
Integrating data from transcriptomics and proteomics can help construct comprehensive molecular maps of how adipocytes respond to Acetyl Hexapeptide-38. This can lead to the identification of key regulatory networks and potential biomarkers of the peptide's activity. Such multi-omics approaches have been successfully applied to study adipose tissue in various contexts, revealing insights into metabolic activity, signaling pathways, and regulatory networks. mdpi.commdpi.comki.senih.gov
Exploration of Interactions with Other Regulatory Factors in Adipose Tissue Microenvironment
The adipose tissue microenvironment is a complex network of various cell types, including adipocytes, preadipocytes, immune cells, endothelial cells, and nerve cells, as well as extracellular matrix components. researchgate.netnih.govscientificarchives.com These components interact and influence adipocyte function and fate. nih.govscientificarchives.commdpi.com
Future research should investigate how Acetyl Hexapeptide-38 interacts with other regulatory factors and cell types within the adipose tissue microenvironment. This could include studying the peptide's effects on the secretion of adipokines and other signaling molecules by adipocytes, as well as its influence on the behavior and interactions of other cells in the tissue, such as immune cells and endothelial cells. nih.govscientificarchives.commdpi.comnih.gov
Development of Novel Methodologies for Quantifying Adipogenic Modulation in Complex Biological Systems
Accurately quantifying adipogenic modulation in complex biological systems, particularly in vivo, presents a significant challenge. While in vitro assays using preadipocyte differentiation and lipid accumulation measurements are common, developing novel and more sophisticated methodologies is important for advanced research. nih.govnih.gov
Current methods for assessing adipogenesis include using dyes like Oil Red O to stain lipid droplets and quantifying the expression of adipogenic markers such as FABP4. nih.govnih.govresearchgate.net However, more advanced techniques are needed to quantify adipogenic modulation in a more comprehensive and physiologically relevant manner, especially in complex tissues.
Future research should focus on developing methodologies that can quantify not only the extent of lipid accumulation but also the number of newly differentiated adipocytes, their size distribution, and their metabolic activity within a tissue context. This could involve advanced imaging techniques, flow cytometry-based methods to identify and quantify different cell populations within adipose tissue, and stable isotope tracing techniques to measure lipid turnover rates in vivo. mdpi.com Developing high-throughput assays that can assess adipogenic modulation in complex co-culture systems or ex vivo tissue models would also be valuable for screening and research purposes. nih.govresearchgate.net
By pursuing these advanced research directions, the scientific community can gain a deeper and more comprehensive understanding of Acetyl Hexapeptide-38's mechanism of action, its long-term effects on adipose tissue, and its potential therapeutic applications.
Q & A
Q. What ethical guidelines apply to human trials involving this compound-based formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
